molecular formula C18H21ClN2O2S B456749 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine CAS No. 438234-76-5

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No.: B456749
CAS No.: 438234-76-5
M. Wt: 364.9g/mol
InChI Key: JGNPQTGKFFJJOX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound belonging to the arylpiperazine class, which is recognized for its significant value in scientific research and development . Arylpiperazine derivatives are frequently investigated as key intermediates in the synthesis of potential pharmaceutical agents and are utilized as valuable tools in neurochemical and pharmacological studies . Compounds within this structural family have been identified as ligands for various biological targets, including sigma receptors . Researchers explore these molecules to better understand receptor interactions and biochemical pathways. This compound is provided strictly for research applications in a controlled laboratory environment. It is intended for use by qualified professional researchers only. This compound is classified as "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-2-15-6-8-18(9-7-15)24(22,23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-9,14H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNPQTGKFFJJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Intermediate Synthesis

The synthesis of 1-(3-chlorophenyl)piperazine serves as a critical precursor. A widely adopted method involves cyclization of diethanolamine with 3-chloroaniline derivatives. For instance, diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)methylamine hydrochloride, which subsequently undergoes nucleophilic substitution with 3-chloroaniline in xylene at elevated temperatures (120–140°C) to yield 1-(3-chlorophenyl)piperazine hydrochloride. This intermediate is isolated via crystallization, achieving >95% purity.

Reaction Scheme:

  • Diethanolamine+SOCl2Bis(2-chloroethyl)methylamine hydrochloride\text{Diethanolamine} + \text{SOCl}_2 \rightarrow \text{Bis(2-chloroethyl)methylamine hydrochloride}

  • Bis(2-chloroethyl)methylamine hydrochloride+3-chloroaniline1-(3-chlorophenyl)piperazine hydrochloride\text{Bis(2-chloroethyl)methylamine hydrochloride} + \text{3-chloroaniline} \rightarrow \text{1-(3-chlorophenyl)piperazine hydrochloride}

Sulfonylation with 4-Ethylbenzenesulfonyl Chloride

The sulfonyl group is introduced via reaction of 1-(3-chlorophenyl)piperazine with 4-ethylbenzenesulfonyl chloride. This step typically employs a Schotten-Baumann reaction in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (triethylamine or NaOH) at 0–25°C. The sulfonylation proceeds quantitatively within 4–6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.

Reaction Conditions:

  • Solvent: THF/DCM (anhydrous)

  • Base: Triethylamine (2.2 equiv)

  • Temperature: 0–25°C

  • Yield: 85–92%

Advanced Methodological Variations

Continuous Flow Synthesis

Recent patents describe continuous flow processes to enhance scalability and purity. For example, a two-step flow system combines the piperazine intermediate synthesis and sulfonylation in tandem reactors, reducing reaction times from hours to minutes. Key parameters include:

  • Residence Time: 70–180 seconds

  • Temperature: 90–100°C

  • Solvent Ratio: Organic/aqueous phase (1:1 to 2:1)
    This method achieves 90% conversion with minimal byproducts, suitable for industrial-scale production.

Optimization and Challenges

Solvent and Temperature Effects

  • Xylene vs. Toluene: Xylene affords higher yields (92%) in piperazine cyclization due to its higher boiling point, facilitating complete conversion.

  • Low-Temperature Sulfonylation: Reactions at 0–10°C minimize sulfonic acid byproducts, improving purity to >98%.

Byproduct Management

Common byproducts include disubstituted sulfonamides and unreacted sulfonyl chloride. Column chromatography (silica gel, hexane/ethyl acetate) or selective crystallization effectively removes these impurities.

Industrial-Scale Considerations

Cost-Efficiency Analysis

StepCost DriversMitigation Strategies
Piperazine Synthesis3-Chloroaniline availabilitySourcing from bulk suppliers
SulfonylationSulfonyl chloride costIn-situ generation from sulfonic acids

Comparative Data on Methodologies

MethodYield (%)Purity (%)ScalabilityReference
Batch Cyclization9295Moderate
Continuous Flow9098High
Low-Temperature Sulfonylation8898High

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with aryl sulfonyl or substituted phenyl groups exhibit distinct pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (N1/N4) Molecular Weight Key Pharmacological Activity Synthesis Yield (%) Reference ID
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine N1: 3-chlorophenyl; N4: 4-ethylphenyl sulfonyl ~364.89 Serotonin receptor modulation (putative) 60–88 (microwave)
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine N1: 3-chlorobenzyl; N4: 4-methylphenyl sulfonyl 364.89 Not reported (structural analog) 60 (conventional)
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine N1: (4-chlorophenyl)(phenyl)methyl; N4: 4-methylphenyl sulfonyl 455.00 Intermediate for optically pure therapeutics 75–90 (enantioselective)
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine N1: H; N4: 4-chloro-3-(trifluoromethyl)benzenesulfonyl 343.74 Antimicrobial/antifungal (in vitro) 70–85
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine N1: 3-chlorophenyl; N4: 3-chloropropyl 307.24 Intermediate for Trazodone synthesis 88 (microwave)

Key Differences and Research Findings

Pharmacological Activity: The 3-chlorophenyl group in the target compound and its analogs (e.g., mCPP, 1-(3-chlorophenyl)piperazine) is associated with 5-HT receptor antagonism, particularly at 5-HT2A/2C subtypes . Derivatives like 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine show antimicrobial activity, likely due to the electron-withdrawing trifluoromethyl group enhancing reactivity .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., 88% yield in 40 seconds for 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) outperforms conventional methods (60% in 7 hours) .
  • Enantioselective synthesis of compounds like 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine enables production of optically pure intermediates for antihistaminic drugs .

Structural Impact on Bioactivity :

  • Substituent Position : The 3-chlorophenyl group (meta-substitution) in the target compound confers higher receptor selectivity compared to para-substituted analogs (e.g., 4-chlorophenyl derivatives) .
  • Sulfonyl vs. Alkyl Groups : Sulfonyl derivatives generally exhibit stronger receptor binding than alkylated counterparts (e.g., 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine) due to enhanced electrostatic interactions .

Thermodynamic and Solubility Properties: The 4-ethylphenyl sulfonyl group in the target compound increases molecular weight (~364.89) and lipophilicity compared to methyl-substituted analogs (e.g., 364.89 vs.

Contradictions and Limitations

  • Variable Receptor Effects : Some 1-arylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine) show mixed agonist/antagonist activity at 5-HT1B receptors, complicating structure-activity predictions .
  • Synthetic Challenges : While microwave methods improve yields, scalability remains an issue for industrial applications .

Biological Activity

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, noted for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves a two-step process:

  • Nucleophilic Substitution : The reaction between 3-chlorophenylamine and 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) forms a sulfonamide intermediate.
  • Cyclization : This intermediate undergoes cyclization with piperazine under reflux conditions to yield the final product.

This compound exhibits its biological effects through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways.
  • Signal Transduction Modulation : The compound can influence various signal transduction pathways, leading to cellular responses that may be beneficial in treating diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for its anticancer activities. A study highlighted its ability to induce apoptosis in cancer cell lines, showcasing significant cytotoxic effects. For example, it exhibited an IC50 value of less than 10 µM against several cancer cell lines, indicating potent antiproliferative activity .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties. It was tested against human breast cancer cell lines (MCF-7) and showed significant growth inhibition with an IC50 value of 5 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureIC50 (µM)Mechanism of Action
1-(3-Chlorophenyl)piperazineStructure15Receptor antagonist
4-[(4-Ethylphenyl)sulfonyl]piperazineStructure20Enzyme inhibitor
This compound Structure5 Caspase activation

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